molecular formula C19H18N2 B12559570 2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine CAS No. 189274-28-0

2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine

Cat. No.: B12559570
CAS No.: 189274-28-0
M. Wt: 274.4 g/mol
InChI Key: MCSITYCDYNTPKX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine typically involves the condensation of 2,6-dimethylpyridine with aniline derivatives under acidic or basic conditions. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often carried out at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: A precursor in the synthesis of 2,6-Dimethyl-N,1-diphenylpyridin-4(1H)-imine.

    N-Phenylpyridin-4-amine: A related compound with similar structural features.

    Diphenylamine: Shares the diphenylamine moiety with the target compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of both dimethyl and diphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

189274-28-0

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

2,6-dimethyl-N,1-diphenylpyridin-4-imine

InChI

InChI=1S/C19H18N2/c1-15-13-18(20-17-9-5-3-6-10-17)14-16(2)21(15)19-11-7-4-8-12-19/h3-14H,1-2H3

InChI Key

MCSITYCDYNTPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C2)C=C(N1C3=CC=CC=C3)C

Origin of Product

United States

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